molecular formula C18H19Br2N3O3 B11120275 2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11120275
M. Wt: 485.2 g/mol
InChI Key: WOLHSIOTNKVDDW-LSFURLLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms, a methyl group, and methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the bromination of 4-methylphenylamine to obtain 3,5-dibromo-4-methylphenylamine. This intermediate is then reacted with acetohydrazide under controlled conditions to form the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and methoxy groups in the structure may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide
  • 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of bromine and methoxy groups, which contribute to its distinct chemical properties and potential applications. The presence of these functional groups may enhance its reactivity and biological activity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C18H19Br2N3O3

Molecular Weight

485.2 g/mol

IUPAC Name

2-(3,5-dibromo-4-methylanilino)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H19Br2N3O3/c1-11-14(19)7-13(8-15(11)20)21-10-18(24)23-22-9-12-4-5-16(25-2)17(6-12)26-3/h4-9,21H,10H2,1-3H3,(H,23,24)/b22-9+

InChI Key

WOLHSIOTNKVDDW-LSFURLLWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1Br)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)Br

Canonical SMILES

CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=CC(=C(C=C2)OC)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.